REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([N+:13]([O-:15])=[O:14])[C:6]([OH:12])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9])=O.[C:16]1([C:22](=O)[CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[NH2:31][C:32]([NH2:34])=[O:33].Cl>C(O)C>[OH:12][C:6]1[C:5]([N+:13]([O-:15])=[O:14])=[CH:4][C:3]([CH:1]2[C:23]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)=[C:22]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[NH:34][C:32](=[O:33])[NH:31]2)=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]
|
Name
|
5-formyl-2-hydroxy-3-nitrobenzoic acid
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C(=C(C(=O)O)C1)O)[N+](=O)[O-]
|
Name
|
Intermediate 55
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C(=C(C(=O)O)C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
185.8 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
170.5 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])C1NC(NC(=C1C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.7 mg | |
YIELD: PERCENTYIELD | 18.5% | |
YIELD: CALCULATEDPERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |